molecular formula C15H19N5 B221068 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine

Cat. No.: B221068
M. Wt: 269.34 g/mol
InChI Key: MNXHLAITEKXHPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine is a chemical compound that belongs to the class of guanidines It is characterized by the presence of a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an ethylphenyl group attached to the guanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 2-ethylphenyl isocyanate under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the desired product is formed. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of new guanidine derivatives with different functional groups.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific biological targets, influencing biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity. It may be used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials. It may be incorporated into polymers or coatings to impart specific properties.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. This interaction can affect various biochemical pathways, leading to the desired biological or therapeutic effects. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide
  • Ethyl [(4,6-dimethylpyrimidin-2-yl)oxy]acetate
  • tert-Butyl (2-(4,6-dimethylpyrimidin-2-yl)ethyl)carbamate

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)-3-(2-ethylphenyl)guanidine is unique due to its specific structural features, such as the combination of a dimethylpyrimidine ring and an ethylphenyl group attached to the guanidine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, highlighting its potential for specialized uses.

Properties

Molecular Formula

C15H19N5

Molecular Weight

269.34 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(2-ethylphenyl)guanidine

InChI

InChI=1S/C15H19N5/c1-4-12-7-5-6-8-13(12)19-14(16)20-15-17-10(2)9-11(3)18-15/h5-9H,4H2,1-3H3,(H3,16,17,18,19,20)

InChI Key

MNXHLAITEKXHPP-UHFFFAOYSA-N

Isomeric SMILES

CCC1=CC=CC=C1N/C(=N/C2=NC(=CC(=N2)C)C)/N

SMILES

CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N

Canonical SMILES

CCC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.